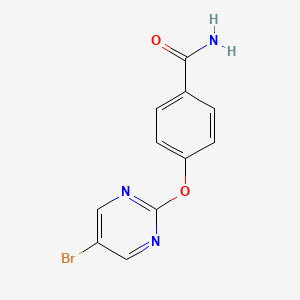
4-Chloro-3-(cyclopropanecarbonylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(cyclopropanecarbonylamino)benzamide, also known as CC3, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to possess a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-Chloro-3-(cyclopropanecarbonylamino)benzamide may alter the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. Additionally, 4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been shown to have neuroprotective effects by reducing inflammation in the brain.
实验室实验的优点和局限性
4-Chloro-3-(cyclopropanecarbonylamino)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, 4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been shown to have low toxicity, making it a safe compound to use in experiments.
However, there are also limitations to the use of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide may vary depending on the type of cell or tissue being studied, which can make it challenging to generalize the results.
未来方向
There are several future directions for research on 4-Chloro-3-(cyclopropanecarbonylamino)benzamide. One potential area of investigation is its use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to elucidate the mechanism of action of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide and to identify its specific targets in cells. Finally, research is needed to determine the safety and efficacy of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide in animal models and in clinical trials.
合成方法
4-Chloro-3-(cyclopropanecarbonylamino)benzamide can be synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropanecarbonyl chloride, followed by reduction with iron powder and treatment with ammonia. This reaction yields 4-Chloro-3-(cyclopropanecarbonylamino)benzamide as a white crystalline solid with a melting point of 222-224°C.
科学研究应用
4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been investigated for its potential therapeutic applications in various scientific studies. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-chloro-3-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-4-3-7(10(13)15)5-9(8)14-11(16)6-1-2-6/h3-6H,1-2H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOJRSGEFFOWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(cyclopropanecarbonylamino)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)





![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)

![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)



